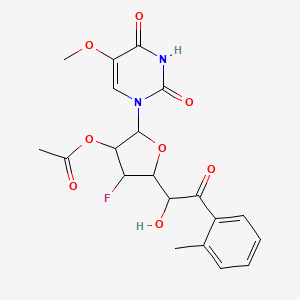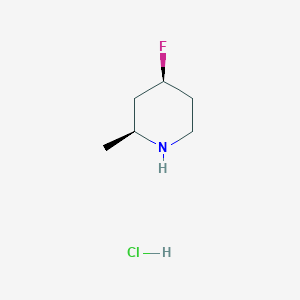
2'-O-Acetyl-3'-deoxy-3'-fluoro-5-methoxy-5'-O-toluoyluridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine is a synthetic nucleoside analog. This compound is characterized by the presence of acetyl, deoxy, fluoro, methoxy, and toluoyl groups attached to the uridine molecule. These modifications confer unique chemical and biological properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine typically involves multiple steps, starting from uridine. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of uridine are protected using acetyl groups to prevent unwanted reactions.
Fluorination: Introduction of the fluoro group at the 3’ position is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Methoxylation: The methoxy group is introduced at the 5 position using a methylating agent like dimethyl sulfate.
Toluoylation: The toluoyl group is added at the 5’ position using toluoyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality Control: Analytical methods like HPLC and NMR are used to ensure the purity and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine undergoes various chemical reactions, including:
Hydrolysis: The acetyl and toluoyl groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles like thiols or amines in the presence of a catalyst.
Major Products
Hydrolysis: Yields deprotected uridine derivatives.
Oxidation: Yields hydroxylated uridine derivatives.
Substitution: Yields substituted uridine derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA and RNA synthesis and function.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine involves its incorporation into nucleic acids. The modifications in the molecule can:
Inhibit Enzymes: The fluoro and methoxy groups can inhibit enzymes involved in nucleic acid synthesis.
Disrupt Base Pairing: The presence of these groups can disrupt normal base pairing, leading to errors in DNA and RNA synthesis.
Induce Apoptosis: The compound can induce apoptosis in cancer cells by interfering with their nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxyuridine
- 2’-O-Acetyl-3’-deoxy-3’-fluoro-5-toluoyluridine
- 2’-O-Acetyl-3’-deoxy-5-methoxy-5’-O-toluoyluridine
Uniqueness
2’-O-Acetyl-3’-deoxy-3’-fluoro-5-methoxy-5’-O-toluoyluridine is unique due to the combination of all these modifications in a single molecule. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C20H21FN2O8 |
|---|---|
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
[4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C20H21FN2O8/c1-9-6-4-5-7-11(9)14(25)15(26)16-13(21)17(30-10(2)24)19(31-16)23-8-12(29-3)18(27)22-20(23)28/h4-8,13,15-17,19,26H,1-3H3,(H,22,27,28) |
Clave InChI |
UJDKWCILFWBCIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C2C(C(C(O2)N3C=C(C(=O)NC3=O)OC)OC(=O)C)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B12098697.png)
![2-[[(rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methylsulfanyl]-1,3-benzothiazole](/img/structure/B12098705.png)

![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)
![2-Amino-6-[(2-amino-4-carboxybutanoyl)amino]hexanoic acid](/img/structure/B12098727.png)
